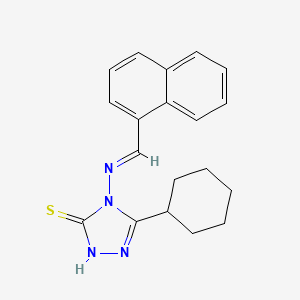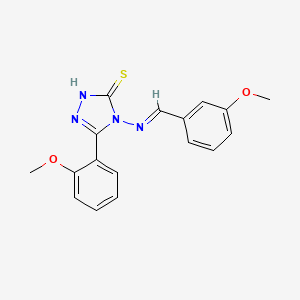![molecular formula C16H17N B15087704 Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 17693-88-8](/img/structure/B15087704.png)
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- is an organic compound with the molecular formula C16H17N. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a 4-(1-methylethyl)phenylmethylene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- typically involves the condensation reaction between benzenamine and 4-(1-methylethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but lacks the 4-(1-methylethyl) group.
Benzenamine, 4-(1-methyl-1-phenylethyl)-N-phenyl-: Contains a different substituent on the aromatic ring.
Benzenamine, 4-bromo-3-chloro-N-[[4-(methylthio)phenyl]methylene]-: Contains additional halogen and methylthio substituents.
Uniqueness
Benzenamine, N-[[4-(1-methyleth
Eigenschaften
CAS-Nummer |
17693-88-8 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-phenyl-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI-Schlüssel |
UYIJNKKKZFFTJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



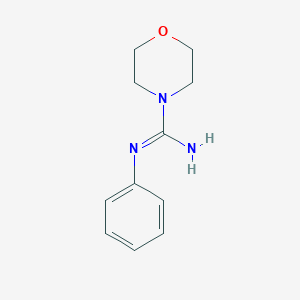
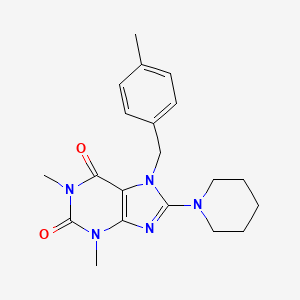
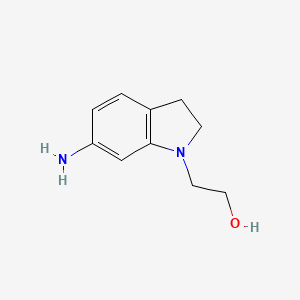
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
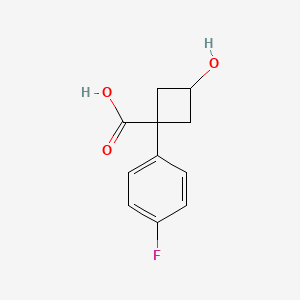
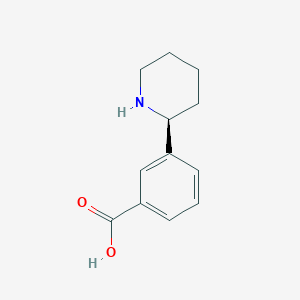
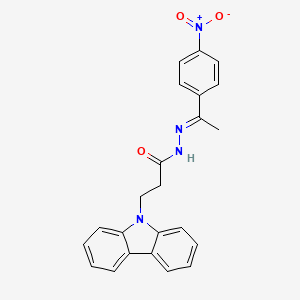
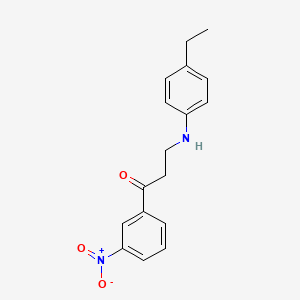
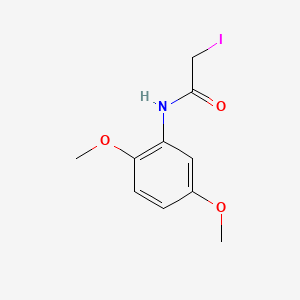
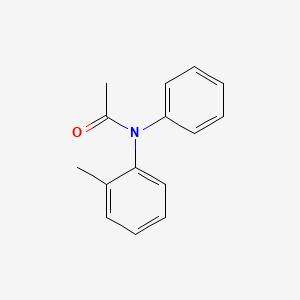
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
